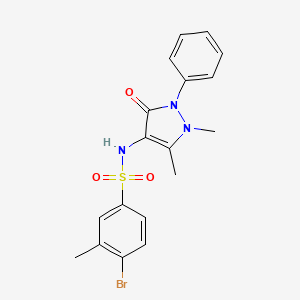
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H18BrN3O3S and its molecular weight is 436.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18BrN3O2S |
| Molecular Weight | 396.30 g/mol |
| CAS Number | Not available |
The biological activity of pyrazole derivatives often involves interaction with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.
- Antioxidant Activity : Pyrazole derivatives can scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Mechanisms : Some studies suggest that pyrazoles can disrupt bacterial cell wall synthesis or inhibit DNA replication in pathogens.
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Antibacterial and Antifungal Activity
Pyrazoles have been reported to possess antibacterial and antifungal activities against various pathogens. The compound's effectiveness against specific strains can be evaluated using minimum inhibitory concentration (MIC) assays.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound may be attributed to its ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins.
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Study on Anticancer Effects : A recent study demonstrated that a series of pyrazole compounds exhibited IC50 values ranging from 10 to 50 µM against different cancer cell lines, indicating potential as anticancer agents .
- Antimicrobial Evaluation : In vitro tests showed that certain pyrazole derivatives had MIC values as low as 5 µg/mL against Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Activity Assessment : Inhibition assays against COX enzymes revealed that some derivatives had IC50 values significantly lower than traditional anti-inflammatory drugs like ibuprofen .
Data Summary Table
Properties
Molecular Formula |
C18H18BrN3O3S |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H18BrN3O3S/c1-12-11-15(9-10-16(12)19)26(24,25)20-17-13(2)21(3)22(18(17)23)14-7-5-4-6-8-14/h4-11,20H,1-3H3 |
InChI Key |
ZOYQXDHEXJWEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















